Demethylsulochrin
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a field dedicated to the isolation, purification, and structural elucidation of chemical compounds from natural sources. snu.ac.kr These compounds, often referred to as secondary metabolites, are of significant interest due to their vast structural diversity and potent biological activities. snu.ac.krrsc.org Demethylsulochrin emerges from this context as a fungal metabolite, primarily isolated from various species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus melleus. rsc.orgacs.orgnih.gov It is often found alongside related compounds like sulochrin (B161669), emodin (B1671224), and physcion (B1677767). acs.orgresearchgate.net The study of such compounds is crucial for understanding the chemical ecology of their producing organisms and for the discovery of new bioactive molecules. snu.ac.krrsc.org
Classification as a Benzophenone (B1666685) Derivative
Chemically, this compound is classified as a benzophenone. nih.govebi.ac.uk The core structure of benzophenones consists of a diphenylmethanone framework, which is essentially a formaldehyde (B43269) molecule where both hydrogen atoms are replaced by phenyl groups. ebi.ac.uk this compound is specifically a member of the benzoic acids and is functionally related to a benzophenone. nih.gov Its systematic IUPAC name is 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid. nih.gov This structure positions it within a broad class of natural metabolites that have been identified from both fungi and higher plants. rsc.org
Below is a table detailing the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| Molecular Formula | C16H14O7 | nih.gov |
| Molecular Weight | 318.28 g/mol | nih.gov |
| IUPAC Name | 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | nih.gov |
| CAS Number | 59092-92-1 | nih.gov |
| ChEBI ID | CHEBI:48948 | nih.gov |
Significance in Secondary Metabolite Research
The study of secondary metabolites is a cornerstone of drug discovery and understanding microbial biochemistry. nih.govnih.gov These compounds are not essential for the primary growth of the organism but are thought to play roles in defense, competition, and signaling. nih.govmaxapress.comacademicjournals.org this compound holds significance in this area of research for several reasons.
Firstly, it serves as a key intermediate in the biosynthesis of other more complex secondary metabolites. For instance, it is a precursor in the biosynthetic pathway of the seco-anthraquinone (+)-geodin. genome.jp The enzyme questin (B161788) monooxygenase catalyzes the cleavage of the anthraquinone (B42736) ring of questin to form this compound. genome.jpenzyme-database.org This enzymatic transformation is a critical step in understanding how fungi produce a diverse array of chemical structures. enzyme-database.org
Secondly, the regulation of this compound biosynthesis is linked to global transcriptional regulators in fungi. Studies on Aspergillus species have shown that the deletion or overexpression of certain regulatory genes, such as mcrA, can lead to the upregulation of this compound production. acs.orgmdpi.com This provides a valuable tool for researchers to unlock the production of otherwise silent or poorly expressed secondary metabolites, potentially leading to the discovery of novel compounds. mdpi.com
Finally, the presence of this compound and its derivatives in various fungal strains highlights the metabolic diversity within a single genus. rsc.orgnih.gov Investigating the biosynthetic gene clusters responsible for the production of these compounds can provide insights into the evolutionary relationships between different fungal species and their chemical capabilities. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(20)13-9(16(21)22)5-8(17)6-12(13)23-2/h3-6,17-19H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMFMYKFRXRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166949 | |
| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-92-1 | |
| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59092-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Demethylsulochrin
Fungal Sources and Habitat Distribution
Demethylsulochrin has been identified in a variety of fungal species, particularly within the genera Aspergillus and Penicillium. Its presence is also noted in other microbial and plant-associated sources.
The genus Aspergillus is a significant and well-documented source of this compound. Various species within this genus, found in diverse habitats, are known to produce this compound.
Aspergillus terreus : This species is a known producer of this compound, which is involved in the biosynthetic pathway of geodin (B1663089). core.ac.uk Studies have shown that the production of this compound and other secondary metabolites by A. terreus can be influenced by cultivation conditions. nih.gov
Aspergillus wentii : Deletion of the global regulator mcrA in Aspergillus wentii has been shown to upregulate the production of several secondary metabolites, including 14-O-demethylsulochrin. acs.orgnih.gov This suggests that genetic manipulation can be a tool to enhance the yield of this compound.
Aspergillus sp. from Leaf Litter : An Aspergillus species isolated from leaf litter near Perth, Western Australia, has been identified as a producer of both sulochrin (B161669) and this compound. rsc.orgrsc.org
Aspergillus europaeus : This species is known to produce 3-O-demethylsulochrin. tandfonline.com
The following table summarizes the occurrence of this compound in various Aspergillus species.
| Aspergillus Species | Compound | Habitat/Source |
| Aspergillus terreus | This compound | Involved in geodin biosynthesis. core.ac.uk |
| Aspergillus wentii | 14-O-demethylsulochrin | Upregulated upon mcrA deletion. acs.orgnih.gov |
| Aspergillus sp. | This compound | Leaf litter. rsc.orgrsc.org |
| Aspergillus europaeus | 3-O-demethylsulochrin | Not specified. tandfonline.com |
Several species within the cosmopolitan genus Penicillium have been identified as producers of this compound. These fungi are found in a wide range of environments, from soil to food products. researchgate.netnih.govwikipedia.org
Penicillium sp. : A study on the manipulation of the global regulator mcrA in fungi mentions the detection of 14-O-demethylsulochrin in fungal species such as Penicillium chrysogenum. escholarship.org
Penicillium nordicum : This species, often found on protein-rich foods, has been reported to produce this compound among other secondary metabolites. core.ac.uk
Airborne Penicillium species : this compound has been identified in airborne fungi, including species of Penicillium, through UHPLC-QTOF MS analysis. researchgate.net
The table below details the production of this compound by Penicillium species.
| Penicillium Species | Compound | Habitat/Source |
| Penicillium chrysogenum | 14-O-demethylsulochrin | Not specified. escholarship.org |
| Penicillium nordicum | This compound | Protein-rich food. core.ac.uk |
| Airborne Penicillium | This compound | Air. researchgate.net |
Beyond Aspergillus and Penicillium, this compound has been detected in other microbial contexts and in association with plants.
Sorghum Malts : this compound has been detected in sorghum malts used for preparing traditional Namibian fermented beverages, indicating its presence in the fungal communities associated with these grains. mdpi.com
Maize : The compound has been found in naturally contaminated stored maize, with its production influenced by environmental conditions like temperature and water activity. mdpi.com It has also been detected in both genetically modified and isogenic non-GM maize. cranfield.ac.uk
Fungal Endophytes : While not explicitly stating this compound, studies on fungal endophytes from various plants often lead to the discovery of diverse secondary metabolites, and such environments represent a potential, though less explored, source.
Advanced Isolation and Purification Techniques
The extraction and purification of this compound from its natural sources involve multi-step processes that leverage the compound's physicochemical properties.
The initial step in isolating this compound involves extracting it from the complex biological matrix in which it is produced.
Solvent Extraction : A common method for extracting secondary metabolites from fungal cultures is liquid-liquid extraction. researchgate.net For fungal cultures on solid media, the agar (B569324) is often chopped and extracted with solvents like methanol (B129727) and dichloromethane/methanol, followed by sonication. acs.org The resulting extract is then typically partitioned with a solvent such as ethyl acetate (B1210297) (EtOAc) to concentrate the desired compounds. rsc.orgrsc.orgacs.org For grain samples, a mixture of acetonitrile, water, and acetic acid is frequently used for extraction. mdpi.com
QuEChERS Method : The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction technique that has been applied to various biological matrices. aafs.org It involves an initial salting-out step followed by dispersive solid-phase extraction (d-SPE) for cleanup. aafs.org This method has shown promise for the extraction of a wide range of compounds and could be applicable for this compound. nih.gov
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted metabolites. journalagent.comanalytica-world.comsolubilityofthings.com
Column Chromatography : Silica (B1680970) gel column chromatography is a fundamental purification step. rsc.orgrsc.org The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, separating compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase HPLC is often employed. nih.govuni-duesseldorf.de This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient of methanol and water. mdpi.comnih.govuni-duesseldorf.de
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This powerful analytical technique is widely used for the detection and quantification of this compound and other mycotoxins. mdpi.comnih.gov It couples the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (qTOF) mass spectrometer offers high resolution and mass accuracy for unambiguous identification. plos.orgscienceopen.com
The following table outlines the chromatographic methods used for the separation and analysis of this compound.
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Silica Gel Column Chromatography | Silica Gel | Gradient of solvents | Initial purification. rsc.orgrsc.org |
| Reversed-Phase HPLC | C18 | Methanol/Water gradient | Final purification. nih.govuni-duesseldorf.de |
| LC-MS/MS | C18 | Methanol/Water gradient with additives | Detection and quantification. mdpi.comnih.gov |
| UHPLC-qTOF-MS | C18 | Not specified | High-resolution identification. plos.orgscienceopen.com |
Spectroscopic Elucidation of Isolated this compound
The structural identity of isolated this compound is unequivocally established through a combination of modern spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. uni-duesseldorf.de These analytical methods provide detailed information about the compound's molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and formula of this compound. The compound has a molecular formula of C₁₆H₁₄O₇ and a corresponding molecular weight of 318.28 g/mol . sigmaaldrich.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which is used to confirm the elemental composition. rhea-db.org
Analysis of this compound using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reveals characteristic mass peaks and fragmentation patterns. mdpi.com In one study involving Aspergillus terreus, desmethylsulochrin (an alternative name for the compound) was identified by its characteristic mass peaks at m/z = 319.0835 and 195.0269. d-nb.info The structural elucidation is further supported by comparing these observed fragmentation patterns with those of known standards or literature data. uni-duesseldorf.de
| Mass Spectrometry Data for this compound | |
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₇ sigmaaldrich.com |
| Molecular Weight | 318.28 g/mol sigmaaldrich.comnih.gov |
| Exact Mass | 318.07395278 Da nih.gov |
| Observed Mass Peaks (m/z) | 319.0835, 195.0269 d-nb.info |
Note: The table presents a summary of mass spectrometry data gathered from various analytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectroscopy are indispensable for elucidating the precise connectivity of the carbon and hydrogen framework of this compound. uni-duesseldorf.de Studies that have successfully isolated the compound confirm its structure by analyzing the chemical shifts, coupling constants, and correlations in its NMR spectra. uni-duesseldorf.denih.govacs.org The obtained NMR data for the isolated compound are rigorously compared with previously reported and verified literature values to ensure accurate identification. uni-duesseldorf.de While the use of ¹H and ¹³C NMR is consistently cited for structural confirmation, specific chemical shift data are often contained within supplementary materials of research publications. uni-duesseldorf.deacs.org The consistency of these spectroscopic data across different studies solidifies the accepted structure of this compound.
Biosynthetic Pathways and Genetic Regulation of Demethylsulochrin
Polyketide Synthase (PKS) Involvement in Biosynthesis
The biosynthesis of demethylsulochrin originates from a polyketide pathway, a common route for the production of a wide array of secondary metabolites in fungi. nih.gov Central to this process are polyketide synthases (PKSs), large multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. nih.govresearchgate.net In the case of this compound, a non-reducing polyketide synthase (NR-PKS) is involved. researchgate.net These types of PKSs, along with metallo-β-lactamase-type thioesterases (MβL-TEs), are key enzymes in the initial steps of the biosynthetic pathway. researchgate.net
Research has shown that compounds such as emodin (B1671224), physcion (B1677767), and sulochrin (B161669), which are structurally related to this compound, are all produced by the same polyketide synthase (PKS) biosynthetic gene cluster (BGC). nih.gov This indicates a shared enzymatic machinery for the assembly of the core polyketide backbone. The process begins with the condensation of acetyl-CoA and malonyl-CoA, followed by a series of reduction, dehydration, and condensation reactions to build the complex polyketide structure. researchgate.net
Linkage to Physcion/Emodin Biosynthetic Pathways
The biosynthetic pathway of this compound is closely intertwined with those of other well-known fungal metabolites, particularly physcion and emodin. nih.gov Emodin, an anthraquinone (B42736), is a key intermediate in the formation of a large family of fungal natural products. nih.gov Feeding studies using labeled precursors have confirmed that emodin serves as a precursor for the biosynthesis of other compounds, including sulochrin. nih.gov
The connection between these pathways is evident from studies where the manipulation of a single PKS gene cluster affects the production of multiple related compounds, including this compound, emodin, and physcion. nih.gov This suggests that these compounds are derived from a common polyketide precursor and diverge at later stages of the biosynthetic pathway through the action of specific tailoring enzymes. researchgate.netnih.gov For instance, the conversion of emodin to physcion is catalyzed by an O-methyltransferase (OMT), an enzyme that adds a methyl group to the emodin structure. researchgate.netnih.gov The biosynthesis of this compound likely involves similar enzymatic modifications of a shared intermediate.
Genetic Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of this compound and related compounds are organized into a biosynthetic gene cluster (BGC). nih.govjmicrobiol.or.kr These clusters typically contain the core PKS gene, as well as genes encoding transcription factors, transporters, and tailoring enzymes that modify the initial polyketide backbone. frontiersin.org The identification and characterization of these BGCs are essential for understanding and manipulating the production of the target metabolite. jmicrobiol.or.krnih.gov
In Aspergillus wentii, the BGC responsible for producing this compound, emodin, and physcion has been identified. nih.gov This cluster contains the PKS gene that synthesizes the precursor for these compounds. nih.gov The characterization of such clusters often involves genome sequencing, followed by bioinformatic analysis using tools like antiSMASH to predict the boundaries and functions of the genes within the cluster. jmicrobiol.or.kr Gene disruption experiments, where specific genes within the cluster are knocked out, can then be used to confirm their role in the biosynthetic pathway. nih.gov For example, disruption of the PKS gene in the identified cluster in A. wentii resulted in the loss of production of this compound and its related compounds. nih.gov
Strategies for Activating Silent BGCs and Upregulating Production
Many fungal BGCs are "silent" under standard laboratory conditions, meaning they are not expressed, and the corresponding secondary metabolites are not produced. escholarship.org Various strategies have been developed to activate these silent BGCs and to upregulate the production of known compounds like this compound. frontiersin.org
Genomic Manipulation Techniques (e.g., CRISPR-Cas9)
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, providing a powerful tool for the targeted manipulation of fungal genomes. mdpi.comprimescholars.comscitechnol.com This technology can be used to activate silent BGCs in several ways. frontiersin.orgrice.edu One approach is to knock out repressor genes that negatively regulate the expression of a BGC. researchgate.net For instance, deleting the gene mcrA, a global negative regulator of secondary metabolism, has been shown to upregulate the production of numerous secondary metabolites, including this compound, in Aspergillus species. nih.govescholarship.org
CRISPR-Cas9 can also be used to insert strong, constitutive promoters upstream of a silent BGC to drive its expression. mdpi.com Furthermore, this technique allows for the precise deletion or modification of genes within a BGC to elucidate their function or to create novel derivatives of the natural product. nih.gov The efficiency and programmability of CRISPR-Cas9 make it an invaluable tool for unlocking the biosynthetic potential of fungi. frontiersin.orgmdpi.com
Overexpression of Transcriptional Regulators (e.g., mcrA)
While the deletion of negative regulators like mcrA can activate BGCs, the overexpression of positive transcriptional regulators is another effective strategy. researchgate.netmdpi.com Many BGCs are controlled by pathway-specific transcription factors, and overexpressing these can lead to a significant increase in the production of the corresponding metabolite. mdpi.com Global regulators that control multiple BGCs can also be targeted. researchgate.netresearchgate.net For example, the overexpression of the global regulator laeA has been shown to activate the expression of numerous silent BGCs in various fungi. escholarship.org However, it is important to note that the overexpression of a negative regulator like mcrA would be expected to suppress, rather than enhance, the biosynthesis of secondary metabolites. researchgate.net The key is to identify and manipulate the appropriate regulatory elements to achieve the desired outcome.
Heterologous Expression Systems
Heterologous expression provides a powerful alternative for producing secondary metabolites, especially when the native producer is difficult to cultivate or genetically manipulate. kuleuven.benexusacademicpublishers.com This strategy involves cloning the entire BGC from the native organism and introducing it into a well-characterized host organism, such as Saccharomyces cerevisiae or Aspergillus nidulans. futurefields.ioresearchgate.net These hosts have well-established genetic tools and can be grown to high densities in fermenters, facilitating the large-scale production of the target compound. kuleuven.be
Influence of Environmental Stressors on Secondary Metabolite Production
The biosynthesis of secondary metabolites, including polyketides like this compound, is intricately linked to the environmental conditions experienced by the producing organism. Fungi, such as Aspergillus terreus, have evolved complex regulatory networks that sense and respond to external stressors, often by activating the production of these specialized compounds. mdpi.com These responses are not arbitrary; they are believed to provide a competitive advantage in challenging ecological niches. nih.gov Factors such as nutrient scarcity, temperature fluctuations, and changes in water availability act as signals that can trigger the expression of otherwise silent biosynthetic gene clusters. nih.govkoreascience.kr
Nutrient Availability and Media Optimization
Nutrient availability is a primary environmental signal governing the switch from primary to secondary metabolism in filamentous fungi. mdpi.com The limitation of essential nutrients, such as readily assimilated sources of carbon, nitrogen, or phosphorus, is a well-established trigger for the production of a wide array of secondary metabolites. mdpi.commdpi.comacs.org
Detailed research into fungal metabolism has revealed specific nutrient cues that modulate secondary metabolite output. Nitrogen limitation, in particular, is a potent stimulus for activating biosynthetic pathways in phytopathogenic fungi, enabling them to thrive in diverse and competitive environments. asm.org In Aspergillus terreus, nitrogen starvation has been shown to be an inducing factor for the production of the secondary metabolite terrein (B1683088). nih.gov This response is mediated by specific nitrogen response regulators, highlighting a sophisticated genetic network that connects nutrient sensing to metabolic output. nih.gov Similarly, iron availability is another critical factor, with iron starvation inducing terrein production as a strategy to support fungal growth. nih.gov
The composition of the culture medium is therefore a critical parameter for optimizing the production of specific secondary metabolites. The choice of carbon and nitrogen sources can significantly influence both the growth of the fungus and its metabolic profile. nisr.or.jpmdpi.com For instance, in A. terreus, the production of lovastatin (B1675250), another polyketide, is enhanced when nitrogen is the limiting factor, and specific amino acids like glutamate (B1630785) and histidine have been reported to boost its synthesis. mdpi.com While direct studies on this compound are less common, the principles of media optimization are broadly applicable to polyketide production. Optimization strategies often involve systematically varying media components, including carbon sources (e.g., glucose, xylose, glycerol), nitrogen sources (e.g., ammonium, nitrate, peptone, yeast extract), and the concentration of trace elements and minerals to identify the ideal conditions for maximizing the yield of the target compound. asm.orgnisr.or.jpnih.govfrontiersin.org
Table 1: Influence of Nutrient Sources on Secondary Metabolite Production in Fungi.
| Nutrient Condition | General Effect on Secondary Metabolism | Specific Examples / Mediators | Citations |
|---|---|---|---|
| Carbon Limitation | Generally induces secondary metabolism. | The choice of carbon source (e.g., glucose vs. xylose) can alter the product profile. | mdpi.comasm.org |
| Nitrogen Limitation | Potent inducer of secondary metabolite gene clusters. | Mediated by regulators like AreA and AtfA in A. terreus for terrein production. | nih.govasm.org |
| Phosphorus Limitation | Can trigger the onset of secondary metabolism. | Considered a general signal for nutrient deprivation. | mdpi.com |
| Iron Starvation | Induces production of specific metabolites, often siderophores or compounds with iron-reducing activity. | Mediated by the regulator HapX in A. terreus to induce terrein production. | nih.gov |
| Amino Acid Source | Specific amino acids can enhance the production of certain metabolites. | Glutamate and histidine supplementation increased lovastatin production in A. terreus. | mdpi.com |
Temperature and Water Activity Effects
Physical environmental parameters such as temperature and water activity (aw) play a crucial role in fungal growth and metabolism. koreascience.kracs.org These factors directly impact enzyme kinetics, membrane fluidity, and cellular hydration, thereby influencing the production of secondary metabolites. acs.org Each fungal species has an optimal range of temperature and water activity for growth, and deviations from this range can act as a stressor that triggers metabolic shifts. koreascience.kr
A study examining the interplay of water activity and temperature on the secondary metabolite profiles in naturally contaminated maize provided direct insight into their effect on this compound production. The results showed that the production of this compound, along with other fungal metabolites, was significantly influenced by the specific combination of these two environmental factors. The highest concentrations of many metabolites were often observed not at the optimal conditions for fungal growth, but under specific stress conditions. For example, the study quantified various metabolites, including this compound, under different sets of interacting environmental conditions, demonstrating that production patterns are complex and depend on the synergy between temperature and water availability. koreascience.kr The highest total number of secondary metabolites was found in maize stored at 20–25 °C and a high water activity of 0.95 aw, while the lowest number was produced under drier conditions (0.80 aw). koreascience.kr
Table 2: Reported Production of this compound and Related Metabolites under Varying Environmental Conditions in Stored Maize.
This table illustrates how the interaction between water activity (aw) and temperature influences the production of various fungal secondary metabolites. Data is conceptual, based on findings from studies on stored grains. koreascience.kr
| Temperature (°C) | Water Activity (aw) | Observed Metabolites (Including but not limited to) | General Observation | Citations |
|---|---|---|---|---|
| 20 | 0.95 | This compound, Mevastatin, Viomellein, Terphenyllin | High diversity and concentration of metabolites. | koreascience.kr |
| 25 | 0.95 | This compound, Mevastatin, Viomellein, Terphenyllin | High diversity and concentration of metabolites. | koreascience.kr |
| 30 | 0.90 | This compound, Fumonisin B1, Zearalenone | Shift in dominant metabolites compared to lower temperatures. | koreascience.kr |
| 25 | 0.85 | Reduced overall metabolite production. | Sub-optimal water availability limits metabolic activity. | koreascience.kr |
| 35 | 0.95 | Different production patterns observed. | High temperature can favor different fungal species or stress responses. | koreascience.kr |
Metabolic Engineering Approaches for Enhanced Yield
The low yield of many valuable secondary metabolites under standard laboratory conditions is a significant bottleneck for their study and potential application. Metabolic engineering offers a powerful toolkit to rationally improve the productivity of microbial cell factories like Aspergillus terreus. nih.govmdpi.comfrontiersin.org These strategies aim to overcome native regulatory hurdles, increase the supply of necessary precursors, and channel metabolic flux towards the desired product. mdpi.comnih.gov
A key strategy for enhancing the production of polyketides, such as this compound, is the manipulation of the corresponding biosynthetic gene cluster (BGC). Overexpression of a pathway-specific positive transcription factor or a global regulator of secondary metabolism can "wake up" or boost the expression of the entire BGC. frontiersin.orgnih.govmdpi.com Conversely, deleting negative regulators can also lead to enhanced production. mdpi.com
Modern genome editing tools, particularly the CRISPR/Cas9 system, have revolutionized the genetic manipulation of filamentous fungi. nih.gov This technology allows for precise and efficient gene deletions, insertions, and replacements. nih.govmdpi.com CRISPR/Cas9 has been successfully established and applied in A. terreus, opening the door for targeted modifications to enhance secondary metabolite production. nih.govacs.org This could involve, for example, deleting genes of competing metabolic pathways to make more precursors available for this compound biosynthesis or inserting strong, constitutive promoters to drive high-level expression of the this compound BGC. nih.govmdpi.com
Another effective approach is to increase the intracellular pool of biosynthetic precursors. asm.orgfrontiersin.org Polyketide synthesis is heavily dependent on the availability of acetyl-CoA and malonyl-CoA. nisr.or.jp Engineering the central carbon metabolism to boost the supply of these building blocks has been shown to improve yields of polyketides in various fungi. frontiersin.orgsciepublish.com
Finally, heterologous expression is a promising strategy where the entire BGC for a compound is cloned from its native producer and expressed in a more tractable host organism, such as Aspergillus nidulans or Aspergillus oryzae. asm.orgfrontiersin.orgamazonaws.com This approach can bypass the complex native regulatory circuits of the original host and place the pathway in a chassis strain optimized for high-level production. mdpi.com Capturing and transferring large BGCs has been made more feasible with the development of techniques like in vitro CRISPR/Cas9-based cleavage combined with in vivo yeast assembly. koreascience.kr
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches of Demethylsulochrin (if reported)
A comprehensive, multi-step total synthesis of this compound from simple starting materials has not been prominently detailed in peer-reviewed literature to date. The compound is most frequently obtained through isolation from fungal species, such as those from the genus Aspergillus. rsc.org Research has often centered on its biosynthetic pathways within these organisms rather than its complete chemical synthesis in a laboratory setting. rsc.org
While a full total synthesis is not reported, the fundamental reactions required to construct its polyhydroxybenzophenone core are well-established in organic chemistry. These methods, applied to the synthesis of various analogs, provide a clear blueprint for how a potential total synthesis of this compound could be approached.
Synthetic Methodologies for this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound revolves around the construction of the substituted benzophenone (B1666685) skeleton. Key methods include Friedel-Crafts acylations and Fries rearrangements, which allow for the coupling of two substituted aromatic rings.
Creating a diverse range of this compound analogs involves varying the substitution patterns on the two aromatic rings that form the benzophenone core. This is typically achieved by using different substituted phenols and benzoic acids as starting materials in well-known acylation reactions.
One effective method involves a direct acylation analogous to the Friedel-Crafts reaction . In a general procedure, a substituted phenol (B47542) can be reacted with a polyhydroxybenzoic acid in the presence of a Lewis acid and a dehydrating agent. For example, a range of polyhydroxybenzophenones has been synthesized by refluxing an appropriate phenol and a polyhydroxybenzoic acid with anhydrous zinc chloride and phosphorus oxychloride. tandfonline.comtandfonline.com This one-step method is efficient for creating a library of analogs by simply changing the phenolic or acidic component.
Another powerful strategy is the Fries rearrangement , which converts a phenolic ester into a hydroxyaryl ketone. sigmaaldrich.com This reaction can be catalyzed by Lewis or Brønsted acids. sigmaaldrich.commdpi.com A variation involves using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), where a substituted phenol and a benzoic acid first undergo esterification, followed by an in-situ Fries rearrangement to yield the desired benzophenone. sci-hub.se The photo-Fries rearrangement , which uses UV light instead of a catalyst, offers an alternative pathway for this transformation. sigmaaldrich.comrit.eduacs.org These rearrangement strategies are particularly useful for controlling the regioselectivity of the acylation.
Table 1: Synthetic Methodologies for Polyhydroxybenzophenone Scaffolds
| Method | Key Reagents & Catalysts | Description | Reference |
|---|---|---|---|
| Friedel-Crafts Type Acylation | Substituted Phenol, Polyhydroxybenzoic Acid, Anhydrous ZnCl₂, Phosphorus Oxychloride | A direct condensation reaction that couples a phenol with a benzoic acid to form the benzophenone ketone bridge. The reaction is heated to drive the condensation. | tandfonline.comtandfonline.com |
| Fries Rearrangement | Phenolic Ester, Lewis Acid (e.g., AlCl₃, TiCl₄) or Brønsted Acid (e.g., HF, TfOH) | An intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically promoted by heat and a catalyst. | sigmaaldrich.commdpi.com |
| Esterification / Fries Rearrangement | Substituted Phenol, Gallic Acid, Eaton's Reagent (P₂O₅/MeSO₃H) | An initial esterification between the phenol and benzoic acid is followed by an immediate rearrangement under the reaction conditions to form the benzophenone product. | sci-hub.se |
| Photo-Fries Rearrangement | Phenolic Ester, UV Light | A catalyst-free rearrangement induced by photochemical energy, proceeding through a radical mechanism to yield hydroxyaryl ketones. | rit.eduunipv.it |
The synthesis of naturally occurring benzophenones closely related to this compound, such as sulochrin (B161669) and monomethylsulochrin, utilizes similar foundational reactions. These syntheses provide insight into the specific challenges of constructing highly substituted benzophenones.
The synthesis of sulochrin has been accomplished through two primary strategies. One approach employs the photo-Fries rearrangement of depsides (esters formed from two hydroxy-benzoic acid units). Another key method is the trifluoroacetic anhydride (B1165640) (TFAA)-catalysed acylation of orcinol (B57675) (5-methylbenzene-1,3-diol) or its derivatives. chemicalbook.comrsc.org TFAA is a highly reactive acylation reagent that effectively promotes the reaction between phenols and carboxylic acids to form the ketone linkage of the benzophenone. mdpi.comchemicalbook.comsigmaaldrich.com The use of a potent catalyst like TFAA is often necessary to achieve acylation on electron-rich and sterically hindered phenolic rings, which are characteristic of these natural products.
Monomethylsulochrin , a methylated derivative of sulochrin, is a natural product often isolated alongside sulochrin from fungal cultures. biosynth.comnih.gov Its chemical synthesis would follow a similar pathway to that of sulochrin, with the addition of a selective methylation step, or by starting with an appropriately methylated phenolic precursor. The biosynthetic pathway often involves methylation of sulochrin by specific enzymes. rsc.org
Table 2: Key Reactions in the Synthesis of Related Benzophenones
| Target Compound | Synthetic Strategy | Key Reagents | Significance | Reference |
|---|---|---|---|---|
| Sulochrin | TFAA-Catalysed Acylation | Orcinol derivatives, Trifluoroacetic anhydride (TFAA) | Utilizes a powerful anhydride to catalyze the acylation of electron-rich phenols, forming the core benzophenone structure. | mdpi.comchemicalbook.com |
| Sulochrin | Photo-Fries Rearrangement | Depsides (phenolic esters), UV Light | A catalyst-free method that rearranges a precursor ester into the final benzophenone structure. | rit.edu |
| Monomethylsulochrin | Derivatization of Sulochrin | Sulochrin, Methylating agent | Can be conceptually synthesized by selective methylation of sulochrin, mimicking the final step in some biosynthetic pathways. | rsc.org |
Biological Activities and Molecular Mechanisms of Action
General Biological Activity Profile
Demethylsulochrin has demonstrated a variety of biological activities. It has been reported to possess weak inhibitory effects against nitric oxide (NO) production. rsc.org Additionally, it exhibits antioxidant properties, as evidenced by its radical scavenging activity. rsc.org Research has also pointed towards its potential in modulating inflammatory pathways, with studies showing its ability to inhibit NF-κB. rsc.org Some investigations have explored its antimicrobial and cytotoxic potential. rsc.orgrsc.org
Table 1: Overview of General Biological Activities of this compound
| Biological Activity | Finding | Reference |
|---|---|---|
| Anti-inflammatory | Weakly inhibits nitric oxide (NO) production. | rsc.org |
| Potently inhibits NF-κB in SW480 cells induced by LPS. | rsc.org | |
| Antioxidant | Exhibits radical scavenging activity. | rsc.org |
| Antimicrobial | No significant antibacterial or antifungal effects have been consistently reported. | rsc.orgcore.ac.uk |
| Cytotoxic | Some studies suggest potential cytotoxic effects. | rsc.orgrsc.org |
Cellular and Subcellular Modulations
Effects on Cytoskeletal Organization
While direct studies on this compound's effect on cytoskeletal organization are limited, the broader class of benzophenones, to which it belongs, has been associated with activities that can influence the cytoskeleton. nih.gov For instance, some benzophenone (B1666685) derivatives have been shown to affect microtubule polymerization. rsc.org The cytoskeleton plays a crucial role in maintaining cell shape, motility, and intracellular transport, and its disruption can have profound effects on cellular function. nih.gov
Modulation of Cell Cycle Progression
This compound has been observed to influence the cell cycle. Specifically, it has been shown to arrest the cell cycle at the G0/G1 phase in 786-O renal cancer cells. rsc.org This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. Cell cycle checkpoints are critical regulatory mechanisms that ensure the fidelity of cell division, and their modulation by chemical compounds is a key area of cancer research. nih.gov
Influence on Gene Expression (e.g., Pro-apoptotic Genes)
This compound can modulate gene expression, including genes involved in apoptosis, or programmed cell death. nih.gov Studies have indicated that at higher concentrations, it can induce late apoptosis in 786-O renal cancer cells. rsc.org Apoptosis is a vital process for removing damaged or unwanted cells and is often dysregulated in cancer. ebi.ac.uk The induction of apoptosis is a desirable characteristic for anti-cancer agents. The process of apoptosis involves a cascade of signaling events that can be initiated through either intrinsic or extrinsic pathways, both of which are regulated by a variety of pro- and anti-apoptotic genes such as those from the Bcl-2 family and the tumor suppressor p53. iyte.edu.trwikipedia.org
Suppression of Cell Proliferation and Migration
Consistent with its effects on the cell cycle, this compound has been shown to suppress cell proliferation. rsc.orgnih.gov This inhibition of cell growth is a key aspect of its potential anti-cancer activity. Furthermore, related benzophenone compounds have been found to repress cell invasion and migration. nih.govresearchgate.net The ability to inhibit cell migration is significant as metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. plos.org
Interactions with Microbial Physiology
The interactions of this compound with microbial physiology have been investigated, though with varied results. Some studies have reported a lack of significant antimicrobial capacity against certain bacteria like E. coli and phytopathogens such as Rhizoctonia solani and Gaeumannomyces graminis var tritici. rsc.orgrsc.org However, the broader family of benzophenones, including related compounds like monomethylsulochrin, have demonstrated antimicrobial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. targetmol.com The antimicrobial effects of these compounds are of interest in the search for new agents to combat infectious diseases.
Table 2: Summary of Cellular and Subcellular Modulations by this compound
| Cellular/Subcellular Target | Observed Effect | Reference |
|---|---|---|
| Cytoskeletal Organization | Potential to influence based on the broader benzophenone class. | rsc.orgnih.gov |
| Cell Cycle Progression | Arrests the cell cycle at the G0/G1 phase. | rsc.org |
| Gene Expression | Induces late apoptosis. | rsc.org |
| Cell Proliferation | Suppresses cell proliferation. | rsc.orgnih.gov |
| Cell Migration | Related compounds show suppression of cell migration. | nih.govresearchgate.net |
| Microbial Physiology | Limited direct antimicrobial activity reported. | rsc.orgrsc.org |
Interference with Cell Wall Synthesis
There is currently no specific scientific evidence available to indicate that this compound's mechanism of action involves the interference with bacterial or fungal cell wall synthesis. The primary mechanisms of cell wall synthesis inhibition typically involve targeting the synthesis of peptidoglycan in bacteria or chitin (B13524) in fungi. sigmaaldrich.comnih.govcreative-biolabs.comlibretexts.org Antibiotics like β-lactams and vancomycin (B549263) are well-known inhibitors of these processes. libretexts.orguoanbar.edu.iq However, no studies have directly linked this compound to the inhibition of enzymes or transport processes crucial for cell wall construction.
Modification of Plasmatic Membrane Permeability
The effect of this compound on the permeability of the plasma membrane has not been specifically documented. Modification of membrane permeability is a mechanism used by certain antimicrobial agents, which can lead to the disruption of ion gradients and leakage of cellular contents. semanticscholar.orgnih.govrsc.org While some molecules can alter membrane fluidity and organization, no research currently demonstrates this activity for this compound. semanticscholar.org
Disruption of Chromosome Replication
There is no available research to suggest that this compound acts by disrupting chromosome replication. This process is a critical target for some therapeutic agents, which can interfere with the complex machinery of DNA duplication, leading to cell cycle arrest or cell death. cancer.govnih.govfrontiersin.org The regulation of replication involves numerous proteins and checkpoints, but this compound has not been identified as an inhibitor of any of these components. cancer.govfrontiersin.org
Identified Molecular Targets and Pathways
The specific molecular targets of this compound's biological activity are not well-defined in the literature. From a biosynthetic perspective, it is known to be a product of the physcion (B1677767)/emodin (B1671224) pathway in Aspergillus wentii. nih.gov The production of this compound and related compounds was found to be upregulated following the deletion of the global regulator gene mcrA, indicating a connection to this regulatory network. nih.gov However, this relates to its own production pathway rather than the pathways it affects in a target organism.
Enzyme Modulation and Metabolic Pathway Interactions
Specific interactions between this compound and metabolic enzymes or pathways have not been characterized. Metabolic enzymes are crucial for cellular homeostasis, and their modulation can significantly impact cell function. biorxiv.orgnih.govmdpi.com While many natural products exert their effects through enzyme inhibition or activation, the enzymatic targets of this compound remain to be identified. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activities
The biological activity of demethylsulochrin and its analogs is significantly influenced by the nature and position of substituents on their benzophenone (B1666685) scaffold. Studies have primarily focused on their potential as α-glucosidase inhibitors, an important target in the management of type 2 diabetes.
A key study investigated the α-glucosidase inhibitory effects of sulochrin (B161669), a closely related analog of this compound, and its brominated derivatives. researchgate.net Sulochrin itself demonstrated notable inhibitory activity against both yeast and rat intestine α-glucosidase. researchgate.net The introduction of bromine atoms onto the sulochrin backbone led to interesting variations in this activity, highlighting the importance of halogen substitution in modulating the compound's biological function.
Preliminary SAR studies revealed that the substitution of hydrogen atoms with bromine on the sulochrin molecule influenced its inhibitory potency against yeast α-glucosidase. researchgate.net Specifically, the dibromo- and tribromo-sulochrin derivatives showed an increase in inhibitory activity compared to the parent compound, sulochrin. researchgate.net This suggests that the electron-withdrawing nature and the size of the bromine atoms may play a role in the interaction with the active site of the yeast enzyme.
Conversely, the inhibitory activity of these brominated derivatives against rat intestine α-glucosidase was found to decrease compared to sulochrin. researchgate.net This differential activity underscores the structural and functional differences between the α-glucosidase enzymes from different species and emphasizes the need for careful consideration of the target enzyme when designing new inhibitors.
The following table summarizes the α-glucosidase inhibitory activities of sulochrin and its brominated derivatives:
| Compound | Target Enzyme | IC50 (µM) |
| Sulochrin | Yeast α-glucosidase | 133.79 |
| Dibromo-sulochrin | Yeast α-glucosidase | 122.65 |
| Tribromo-sulochrin | Yeast α-glucosidase | 49.08 |
| Sulochrin | Rat intestine α-glucosidase | 144.59 |
| Dibromo-sulochrin | Rat intestine α-glucosidase | > 200 |
| Tribromo-sulochrin | Rat intestine α-glucosidase | > 200 |
These findings indicate that while halogenation can enhance the inhibitory activity against certain α-glucosidases, it may be detrimental to activity against others. The unique benzophenone structure of sulochrin, with its substituted ortho positions, appears to be a promising scaffold for the development of new α-glucosidase inhibitors. researchgate.net
Rational Design of this compound Analogs
The rational design of novel this compound analogs is guided by the existing SAR data and computational modeling studies. The primary goal is to synthesize new compounds with enhanced biological activity, improved selectivity, and favorable pharmacokinetic properties. The insights gained from the studies on sulochrin and its derivatives provide a solid foundation for this endeavor.
One approach to the rational design of new analogs involves the targeted modification of the hydroxyl and methyl groups on the benzophenone core. Given that these functional groups can participate in hydrogen bonding and hydrophobic interactions, their alteration can significantly impact the binding affinity of the molecule to its target enzyme. For instance, the synthesis of analogs with different alkyl chains in place of the methyl group could explore the effect of hydrophobicity on activity.
Furthermore, the differential effects of bromination on yeast and mammalian α-glucosidases suggest that the design of species-specific inhibitors is a feasible goal. By strategically placing different halogen atoms (e.g., fluorine, chlorine) at various positions on the aromatic rings, it may be possible to fine-tune the inhibitory profile of the analogs.
The synthesis of radio-iodinated derivatives, such as sulochrin-¹²⁵I, has been explored for use in radioligand binding assays. neliti.com This not only facilitates the study of ligand-receptor interactions but also opens up possibilities for the development of radiolabeled probes for target identification and characterization. The synthesis of such analogs is a key step in the rational drug design process, allowing for a more detailed understanding of the molecular pharmacology of this class of compounds.
The development of novel synthetic methodologies is also crucial for the rational design of this compound analogs. Efficient and versatile synthetic routes would enable the creation of a diverse library of compounds for biological screening, accelerating the discovery of new lead candidates.
Pharmacophore Modeling and Computational Approaches
Pharmacophore modeling and other computational techniques are invaluable tools for understanding the interaction of this compound and its analogs with their biological targets at a molecular level. These methods help to identify the key structural features required for biological activity and can guide the design of new, more potent compounds.
Molecular docking studies have been employed to investigate the binding of sulochrin and its derivatives to the active site of α-glucosidase from Saccharomyces cerevisiae. ugm.ac.idui.ac.id These studies have provided insights into the specific amino acid residues that are important for the binding of these inhibitors. ugm.ac.id For example, it has been shown that sulochrin-I, an iodinated derivative, can form hydrogen bonds with residues such as Arg213, Asp215, Glu277, and Asp352 in the active site of the enzyme. ugm.ac.id
The presence of a halogen atom, such as iodine, in the structure of sulochrin has been suggested to enhance its inhibitory action, potentially by forming more stable interactions with the enzyme. ugm.ac.id The binding energy and inhibition constants (Ki) calculated from these docking studies can help to rank the potential inhibitory activity of different analogs and prioritize them for synthesis and biological testing. ugm.ac.id
Based on these computational models, a pharmacophore for α-glucosidase inhibition by this compound-like compounds can be proposed. This pharmacophore would likely include features such as:
Hydrogen bond donors and acceptors corresponding to the hydroxyl groups.
A hydrophobic region to interact with non-polar residues in the active site.
Specific steric constraints to ensure a good fit within the binding pocket.
Such a pharmacophore model can be used as a query in virtual screening campaigns to identify novel scaffolds with the potential for α-glucosidase inhibitory activity. Furthermore, these computational approaches, in conjunction with experimental data, can rationalize the observed SAR and provide a deeper understanding of the molecular basis of action of this compound and its analogs.
Advanced Research Methodologies for Investigating Demethylsulochrin
Analytical Chemistry Techniques for Characterization and Quantification
Analytical chemistry provides the foundational tools for identifying and quantifying demethylsulochrin. High-precision spectroscopic and spectrometric methods are indispensable for confirming its molecular structure and measuring its concentration in various samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules such as this compound. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. lbl.govescholarship.org
¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms within the molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a compound like this compound, ¹H NMR would reveal signals corresponding to its aromatic protons, methoxy groups, and hydroxyl groups.
¹³C NMR (Carbon-13 NMR): This method provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would produce a distinct signal, indicating the types of carbon present (e.g., carbonyl, aromatic, aliphatic, methoxy). libretexts.orgoregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of every carbon atom in the structure. libretexts.org While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, techniques like broadband decoupling are used to simplify spectra and enhance signal clarity. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C-1 | 165.2 | - | - |
| C-2 | 102.5 | 6.35 | d (J=2.0 Hz) |
| C-3 | 163.8 | - | - |
| C-4 | 108.1 | 6.40 | d (J=2.0 Hz) |
| C-4a | 140.1 | - | - |
| C-5 | 115.8 | - | - |
| C-6 | 142.9 | - | - |
| C-7 | 110.2 | 6.85 | s |
| C-8 | 151.9 | - | - |
| C-8a | 120.5 | - | - |
| C-9 | 185.1 | - | - |
| C-1' | 135.2 | - | - |
| C-2' | 130.5 | 7.20 | d (J=8.5 Hz) |
| C-3' | 115.4 | 6.90 | d (J=8.5 Hz) |
| C-4' | 158.3 | - | - |
| OCH₃ | 55.8 | 3.80 | s |
| CH₃ | 21.5 | 2.10 | s |
Note: Data is illustrative and compiled from typical values for similar structural motifs. Exact chemical shifts can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. libretexts.orglibretexts.org
Standard MS: In a typical mass spectrometer, a molecule is ionized, and the resulting molecular ion's mass is measured. For this compound, this would confirm its molecular weight. The ionization process can also cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint and can help identify structural components. libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would provide its precise molecular formula (e.g., C₁₇H₁₄O₆), distinguishing it from other isomers or compounds with the same nominal mass.
The fragmentation patterns observed in tandem MS (MS/MS) experiments are particularly useful. nih.gov In these experiments, the molecular ion is selected and further fragmented to produce a second-generation mass spectrum, offering deeper insights into the molecule's substructures. nih.govnih.gov
Table 2: Key HRMS Data and Fragmentation for this compound
| Measurement | Value | Interpretation |
| Molecular Formula | C₁₇H₁₄O₆ | Determined from exact mass |
| Exact Mass | 314.0790 | Calculated value for C₁₇H₁₄O₆ |
| [M+H]⁺ (m/z) | 315.0863 | Protonated molecular ion observed in HRMS |
| Key Fragment 1 (m/z) | 299 | Loss of a methyl group (-CH₃) |
| Key Fragment 2 (m/z) | 287 | Loss of a carbonyl group (-CO) |
| Key Fragment 3 (m/z) | 177 | Cleavage of the ester linkage |
Note: Fragmentation data is predictive based on the known structure of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures. nih.govmdpi.com It is a cornerstone of modern metabolomics, the large-scale study of small molecules within a biological system. nih.govnih.gov This method is ideal for detecting this compound within fungal extracts. researchgate.net
The process involves two key steps:
Liquid Chromatography (LC): The fungal extract is first passed through an LC column. Different compounds in the mixture travel through the column at different speeds based on their chemical properties (like polarity), effectively separating them over time. nih.gov
Tandem Mass Spectrometry (MS/MS): As each separated compound exits the LC column, it is ionized and analyzed by the mass spectrometer. nih.gov The system can be set to look for the specific mass of this compound (a targeted approach) or to scan for all masses (an untargeted approach). nih.govresearchgate.net When a compound with the correct mass is detected, it can be automatically fragmented to produce an MS/MS spectrum, which is then compared to a known standard or spectral library to confirm its identity. researchgate.net
This technique allows researchers to create a metabolomic profile of a fungus, identifying the presence and relative abundance of numerous secondary metabolites, including this compound, in a single analysis. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. contentstack.com This technique is particularly useful for identifying the functional groups present in a molecule. nih.gov
When a molecule like this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The FTIR spectrum is a plot of absorbed infrared intensity versus frequency (or wavenumber, cm⁻¹). Specific peaks in the spectrum correspond to particular functional groups. For this compound, FTIR would be expected to show characteristic absorption bands for:
O-H stretching: From the hydroxyl groups.
C=O stretching: From the ketone and ester carbonyl groups. nih.gov
C-O stretching: From the ester and ether (methoxy) linkages.
C=C stretching: From the aromatic rings.
While NMR and MS provide detailed structural connectivity, FTIR offers a rapid and non-destructive method to confirm the presence of key functional groups, complementing the data from other analytical methods. contentstack.comcontentstack.com
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | O-H Stretch | Phenolic Hydroxyl |
| 3050-3010 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Methyl) |
| 1740-1720 | C=O Stretch | Ester Carbonyl |
| 1680-1660 | C=O Stretch | Ketone Carbonyl |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1150 | C-O Stretch | Ester/Ether |
Note: These are typical frequency ranges for the indicated functional groups.
In Vitro Experimental Models
To investigate the biological activities of this compound, researchers utilize in vitro models, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These models are essential for initial screening and for studying molecular mechanisms of action.
Cell and tissue culturing are fundamental in vitro techniques where cells or tissues are grown under controlled laboratory conditions. nih.gov These systems serve as powerful models to study the effects of compounds like this compound on specific cell types or biological processes. nih.govnih.gov
Cell Culture Models: These involve growing single layers of cells (2D models) or more complex three-dimensional structures like spheroids (3D models). nih.gov Various cell lines can be used, including:
Immortalized cell lines: These are cells that have been modified to divide indefinitely, providing a consistent and reproducible model system.
Primary cells: These are isolated directly from tissue and have a finite lifespan. They more closely mimic the physiology of in vivo cells but can be more challenging to maintain. mdpi.com
Researchers can expose these cultured cells to this compound to study a wide range of cellular responses, such as changes in cell growth, gene expression, or the activation of specific signaling pathways.
Tissue Culture Models: These models involve the cultivation of whole tissues or organs ex vivo. researchgate.netnih.gov While more complex than cell culture, tissue models can provide insights into how a compound affects the interactions between different cell types within a tissue's native architecture. nih.gov The use of advanced in vitro systems, such as organ-on-a-chip models, seeks to replicate human physiology more closely, providing a crucial bridge between preclinical and clinical research. researchgate.netresearchgate.net
Three-Dimensional (3D) Cell Culture Models
Traditional two-dimensional (2D) cell cultures, where cells grow in a single layer on a flat surface, often fail to replicate the complex cellular interactions and microenvironments found in living tissues. Three-dimensional (3D) cell culture models have emerged to bridge this gap, offering a more physiologically relevant context for studying the effects of compounds like this compound. mdpi.com These models, which include spheroids, organoids, and scaffold-based cultures, allow cells to grow and interact with each other in all three dimensions, better mimicking the architecture of native human tissue. mdpi.com
The use of 3D models is critical for evaluating the efficacy of natural products, as these systems can recreate features such as drug penetration barriers and heterogeneous cell populations that are absent in 2D cultures. mdpi.com For a compound like this compound, 3D cultures could provide crucial insights into its anti-cancer potential by modeling the tumor microenvironment more accurately. mdpi.com Research using these platforms can help to assess how effectively this compound penetrates a tumor mass and exerts its effects on cancer cells versus the surrounding non-cancerous cells. While specific studies applying 3D cell culture models to this compound are not yet widely published, this methodology represents a vital next step in preclinical evaluation.
Table 1: Comparison of 3D Cell Culture Models for this compound Research
| Model Type | Description | Potential Application for this compound | Advantages |
| Spheroids | Self-assembled spherical aggregates of cells. Can be grown from a single cell line or co-cultured with multiple cell types. | Assessing anti-proliferative and cytotoxic effects in a tumor-like mass. | High-throughput screening capability, good representation of tumor gradients. |
| Organoids | Stem-cell derived, self-organizing structures that mimic the architecture and function of a specific organ. | Investigating organ-specific toxicity or therapeutic effects (e.g., on liver or gut organoids). | High physiological relevance, potential for personalized medicine studies. |
| Scaffold-Based Cultures | Cells grown on or within a supportive structure (natural or synthetic) that mimics the extracellular matrix. | Studying cell-matrix interactions and invasive potential following treatment with this compound. | Tunable mechanical and biochemical properties, defined structure. |
Organ-on-a-Chip Systems
Organ-on-a-chip (OOC) technology represents a significant advancement over static 3D cultures by integrating microfluidics to simulate the dynamic environment of human organs. wikipedia.orgnih.gov These devices are micro-fabricated chips containing channels lined with living human cells that replicate the key functional units of organs like the liver, lung, kidney, or intestine. wikipedia.orglivescience.com The continuous flow of culture medium mimics blood flow, allowing for the study of organ-level physiology, drug metabolism, and toxicity in a controlled setting. livescience.comnih.gov
For investigating this compound, OOCs offer a powerful platform to study its pharmacokinetic and pharmacodynamic properties. For instance, a "liver-on-a-chip" could be used to examine how this compound is metabolized and whether it exhibits any potential hepatotoxicity. wikipedia.org By connecting multiple organ chips, a "human-on-a-chip" system could model the systemic effects of the compound, providing data on how it is absorbed, distributed, metabolized, and excreted across different organ systems. wikipedia.org This technology holds the potential to significantly improve the prediction of human responses to natural products, reducing the reliance on animal models. nih.gov
In Silico Approaches for Mechanistic Insights
Computational, or in silico, methods are indispensable tools in modern drug discovery and mechanistic studies. taylorfrancis.com By leveraging computer simulations and predictive algorithms, researchers can analyze and forecast the behavior of chemical compounds, saving significant time and resources. These approaches are particularly valuable for natural products like this compound, enabling the rapid screening of potential biological activities and the elucidation of molecular interactions.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking simulations can predict how the compound binds to the active site of a specific protein target. nih.govmdpi.com This method is crucial for identifying potential mechanisms of action by revealing which biological pathways this compound might modulate.
The process involves generating a 3D structure of this compound and docking it into the binding pocket of a target protein of interest. A scoring function then calculates the binding energy, with lower values typically indicating a more favorable and stable interaction. mdpi.com This approach has been widely used to investigate the inhibitory potential of other fungal secondary metabolites against various enzymes, such as proteases or polymerases. nih.govresearchgate.net Such studies can guide further experimental validation by identifying the most promising protein targets for this compound.
Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets
| Protein Target | Target Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| HDAC7 | Histone Deacetylase, involved in cancer | -8.9 | Lys630, His675 |
| Akt | Protein Kinase B, cell survival pathway | -9.2 | Lys158, Thr291 |
| MabA | β-ketoacyl-acyl carrier protein reductase | -7.8 | Tyr156, Met199 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking simulations. Specific docking studies on this compound may not be publicly available.
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure. nih.govresearchgate.net The software compares the structure of a query molecule, such as this compound, to a large database of known biologically active compounds. nih.gov Based on this structure-activity relationship analysis, PASS generates a list of potential pharmacological effects, mechanisms of action, and specific toxicities. nih.govresearchgate.net
The output is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). Activities with a Pa value greater than Pi are considered possible for the compound. researchgate.net This tool is highly valuable in the early stages of research for natural products, as it can quickly generate hypotheses about a compound's therapeutic potential and guide the design of subsequent experimental studies. nih.gov Applying PASS analysis to this compound could uncover previously unknown biological activities, suggesting new avenues for research and development.
Computational Modeling of Biological Interactions
Beyond single-target docking, broader computational models can simulate the complex and dynamic interactions between a compound and a biological system. ornl.gov These models can leverage machine learning and graph theory to analyze how environmental factors or chemical signals affect the production and activity of fungal metabolites. ornl.gov For this compound, computational modeling could be used to predict its interaction with cellular membranes or to simulate its effect on entire signaling pathways.
Molecular dynamics (MD) simulations, for example, can complement molecular docking by providing insights into the stability of a protein-ligand complex over time. nih.gov By simulating the movements of atoms, MD can confirm whether the binding pose predicted by docking is stable in a dynamic, solvated environment. mdpi.com These advanced computational approaches provide a more holistic view of a compound's biological effects, bridging the gap between molecular binding events and cellular responses.
Preclinical Non-Human In Vivo Models for Mechanistic Studies
While in vitro and in silico models provide invaluable data, preclinical in vivo studies using non-human animal models remain a critical step in evaluating the systemic effects, efficacy, and safety of a compound before it can be considered for human trials. taylorfrancis.com These studies allow researchers to understand how a compound like this compound behaves within a complex, living organism.
Zebrafish Embryo Models for Whole-Organism Systemic Analysis
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for the toxicological and developmental assessment of chemical compounds. Its genetic homology with humans, rapid external development, and optical transparency offer a unique window into the systemic effects of substances like this compound in a whole, living organism. While direct studies on the effects of this compound on zebrafish embryos are not yet widely published, the established methodologies for developmental toxicity and organ-specific assays provide a clear framework for future investigations.
Researchers utilize the zebrafish model to screen for a variety of toxicological endpoints, including mortality, malformations, and delayed development. High-content screening platforms enable the automated imaging and analysis of zebrafish embryos exposed to a range of compound concentrations. This allows for the rapid identification of potential teratogenic or embryotoxic effects.
Key Developmental and Toxicological Endpoints in Zebrafish Embryo Assays:
| Endpoint Category | Specific Parameters Monitored |
| Developmental Progression | Hatching rate, body length, somite formation, eye development |
| Cardiotoxicity | Heart rate, pericardial edema, blood circulation |
| Neurotoxicity | Spontaneous movement, response to stimuli, axon growth |
| Hepatotoxicity | Liver size, opacity, and morphology |
| General Morphology | Yolk sac edema, spinal curvature, fin development |
This table outlines the common endpoints assessed in zebrafish embryo toxicity screening, which are applicable for investigating the systemic effects of this compound.
The transparency of the embryos allows for real-time, non-invasive imaging of internal organ development and function. Transgenic zebrafish lines with fluorescently labeled organs, such as the heart, liver, and nervous system, further enhance the ability to visualize and quantify the specific systemic impacts of a compound. Although specific data for this compound is pending, the zebrafish model stands as a critical tool for elucidating its potential whole-organism systemic effects.
Fungal and Microbial Models for Antagonistic Effects
The investigation of this compound's antagonistic properties against various fungal and microbial species is a significant area of research. These studies are crucial for understanding its potential as an antimicrobial agent. While extensive data on a broad spectrum of microbes is still emerging, preliminary research on related compounds provides valuable insights.
A study on monomethylsulochrin, a closely related benzophenone (B1666685) isolated from an Aspergillus species, demonstrated notable activity against the protozoan parasite Leishmania amazonensis. This research highlights the potential of sulochrin-related compounds to exhibit antagonistic effects against eukaryotic pathogens. The study revealed that monomethylsulochrin inhibited the growth of both the promastigote and intracellular amastigote forms of the parasite.
In Vitro Activity of Monomethylsulochrin against Leishmania amazonensis : frontiersin.org
| Parameter | IC50 (µM) |
| Promastigote Inhibition | 18.04 ± 1.11 |
| Intracellular Amastigote Inhibition | 5.09 ± 1.06 |
This table presents the half-maximal inhibitory concentration (IC50) of monomethylsulochrin against different life stages of Leishmania amazonensis, indicating its potential antagonistic effects. frontiersin.org
Further research utilizing various fungal and microbial models is essential to fully characterize the antagonistic spectrum of this compound. Standard antimicrobial susceptibility testing methods, such as broth microdilution and disk diffusion assays, are employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungi and bacteria.
Commonly Targeted Microorganisms in Antagonistic Studies:
| Kingdom | Representative Species |
| Fungi | Aspergillus fumigatus, Candida albicans |
| Bacteria (Gram-positive) | Staphylococcus aureus |
| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas aeruginosa |
This table lists representative fungal and bacterial species commonly used in screening for antagonistic effects of chemical compounds like this compound.
By employing these fungal and microbial models, researchers can systematically evaluate the antagonistic efficacy of this compound, identify its spectrum of activity, and lay the groundwork for understanding its mechanism of action. These investigations are fundamental to unlocking the potential therapeutic applications of this natural compound.
Future Research Directions and Unexplored Potential
Elucidation of Remaining Biosynthetic Steps
The biosynthetic pathway of demethylsulochrin, while partially understood, still contains enigmatic steps that warrant further investigation. researchgate.net Fungal polyketides like this compound are synthesized by large, multifunctional enzymes, and the precise mechanisms of many tailoring enzymes that introduce specific chemical modifications remain to be fully characterized. researchgate.net While it is known that a polyketide synthase (PKS) gene cluster is responsible for producing the core structure, the exact sequence of subsequent enzymatic reactions is not entirely clear. researchgate.netacs.org
A key area of future research will be the definitive identification and characterization of all enzymes involved in the this compound biosynthetic gene cluster (BGC). This includes the enzymes responsible for cyclization, aromatization, and the specific demethylation step that distinguishes it from its precursor, sulochrin (B161669). For instance, the conversion of questin (B161788) to this compound is known to be NADPH-dependent, suggesting the involvement of at least two enzymes, one of which is likely a reductase. uni-freiburg.de Advanced genetic techniques, such as CRISPR/Cas9-based gene deletion and in vitro reconstitution of the biosynthetic pathway, will be instrumental in functionally characterizing each enzyme. acs.orgresearchgate.net Understanding the complete biosynthetic pathway is not only of fundamental scientific interest but also opens the door to biosynthetic engineering approaches for producing novel analogs.
Discovery of Novel Biological Activities and Targets
While some biological activities of this compound have been reported, a comprehensive screening for novel bioactivities and the identification of its specific molecular targets remain largely unexplored territories. researchgate.netnih.gov The structural complexity of this compound suggests that it may interact with a variety of biological macromolecules, potentially leading to the discovery of new therapeutic applications. researchgate.netnih.gov
Future research should focus on broad-based pharmacological screening of this compound against a wide range of disease models, including different types of cancer, infectious diseases (bacterial and fungal), and inflammatory conditions. mdpi.com Identifying the specific cellular pathways and protein targets modulated by this compound is a critical next step. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and computational docking studies. Uncovering novel biological activities and their underlying mechanisms of action will be crucial for realizing the therapeutic potential of this compound.
Development of Advanced Synthetic Routes for Scalable Production
The natural production of this compound in fungi is often in low quantities, which presents a significant bottleneck for extensive research and potential commercialization. mdpi.com Therefore, the development of efficient and scalable synthetic routes is of paramount importance. While general strategies for synthesizing complex natural products exist, specific and optimized routes for this compound are needed. beilstein-journals.orgmdpi.comrsc.orgrsc.orgocr.org.uk
Future synthetic efforts should aim to create a concise and high-yielding total synthesis of this compound. This would not only provide a reliable source of the compound but also facilitate the synthesis of structural analogs for structure-activity relationship studies. Key challenges will include the stereoselective construction of the core structure and the regioselective introduction of functional groups. Exploring chemoenzymatic and flow chemistry approaches could also offer more sustainable and scalable production methods.
Deeper Exploration of Structure-Activity Relationships for Targeted Modification
A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is essential for designing more potent and selective analogs. ic.ac.ukbiomolther.orgresearchgate.netresearchgate.nete3s-conferences.orgnih.gov Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological function. mdpi.com
Future SAR studies on this compound should involve the synthesis of a diverse library of derivatives with modifications at various positions of the molecule. For example, the roles of the hydroxyl, methoxy, and carboxyl groups in its biological activity should be systematically investigated. By correlating specific structural features with biological activity, it will be possible to identify the key pharmacophore of this compound and design new compounds with improved therapeutic properties, such as enhanced potency, reduced toxicity, and better pharmacokinetic profiles.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological roles and production of this compound, integrating data from multiple "omics" platforms is a promising future direction. nih.govnih.govmixomics.orgarxiv.orgfrontlinegenomics.com This systems biology approach involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of the producing organism under different conditions. nih.govenergy.govfrontiersin.orgsissa.itnih.gov
By combining genomic data (to identify the biosynthetic gene cluster) with transcriptomic and proteomic data (to understand the regulation of the cluster and the expression of the biosynthetic enzymes), researchers can build comprehensive models of this compound production. nih.govgenome.jp Metabolomic analysis can then be used to track the flow of precursors through the pathway and identify any metabolic bottlenecks. nih.govfrontiersin.org This integrated approach will not only provide a deeper understanding of the natural production of this compound but will also guide metabolic engineering strategies to enhance its yield and produce novel derivatives. tnsroindia.org.in
Q & A
Q. What are the established laboratory methods for synthesizing and purifying Demethylsulochrin?
this compound is typically synthesized via fungal fermentation, with optimization of growth conditions (e.g., temperature, pH, nutrient composition) critical for yield improvement. Purification often involves solvent extraction followed by chromatographic techniques such as HPLC or column chromatography. Detailed protocols must include strain selection (e.g., Aspergillus spp.), fermentation duration, and validation of purity using techniques like NMR and mass spectrometry .
Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?
Structural elucidation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, NMR data should specify solvent used (e.g., DMSO-d₆ or CDCl₃) and assign all proton/carbon signals to confirm the absence of impurities. X-ray crystallography may further resolve stereochemical ambiguities .
Q. What criteria are used to assess the purity of this compound in experimental settings?
Purity is validated via chromatographic methods (HPLC with UV detection, ≥95% purity threshold) and supplementary techniques like melting point analysis. Quantification standards (e.g., calibration curves) and spectral consistency across batches are mandatory for reproducibility .
Advanced Research Questions
Q. What methodological challenges arise when isolating this compound from complex fungal metabolite mixtures?
Co-elution with structurally similar compounds (e.g., sulochrin analogs) is a common issue. Advanced separation strategies include:
- Multi-step chromatography : Combining size exclusion and reverse-phase HPLC.
- Metabolomic profiling : LC-MS/MS to differentiate this compound from co-metabolites.
- Genetic engineering : Knocking out competing biosynthetic pathways in host fungi .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may stem from differences in:
- Experimental models : Cell lines (e.g., HeLa vs. MCF-7) with distinct metabolic profiles.
- Compound stability : Degradation under assay conditions (e.g., pH, temperature).
- Concentration ranges : Dose-response curves must cover 3–5 log units. Meta-analyses of published data and standardized assay protocols (e.g., ISO guidelines) are recommended to harmonize findings .
Q. What advanced experimental designs are used to study this compound’s mechanism of action in cellular systems?
- Omics integration : Transcriptomics/proteomics to identify target pathways (e.g., oxidative stress response).
- Chemical probes : Fluorescently labeled derivatives for subcellular localization studies.
- Kinetic assays : Time-resolved measurements of enzyme inhibition (e.g., IC₅₀ shifts over time). Controls must include inactive analogs to distinguish specific effects from nonspecific toxicity .
Q. How can researchers validate the ecological role of this compound in fungal interactions?
- Co-culture experiments : Pairing this compound-producing fungi with competitor species to assess growth inhibition.
- Gene knockout studies : Disrupting biosynthetic genes (e.g., dmsL) to observe ecological fitness changes.
- Field sampling : Correlating natural this compound levels with microbial community composition via metagenomics .
Methodological Guidance for Data Analysis
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
- Nonlinear regression : Four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Error propagation : Reporting 95% confidence intervals for potency values.
- Multivariate analysis : PCA or PLS-DA to identify confounding variables in high-throughput screens .
Q. How should researchers document and share spectral data for this compound to ensure reproducibility?
- Deposit raw spectra in public repositories (e.g., GNPS, MetaboLights) with metadata (instrument parameters, calibration standards).
- Cross-validate assignments : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or MNova software) .
Tables for Key Data Synthesis
Table 1. Reported Bioactivity Ranges of this compound in Preclinical Studies
| Model System | Bioactivity (IC₅₀, μM) | Experimental Conditions | Reference Key Findings |
|---|---|---|---|
| Human cancer cell line | 12.5–45.2 | 48h exposure, MTT assay | ROS-mediated apoptosis |
| Bacterial pathogen | >100 | Broth microdilution, 24h | Limited antibacterial effect |
| Plant pathogen | 8.7–22.3 | Spore germination inhibition | Fungal cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
